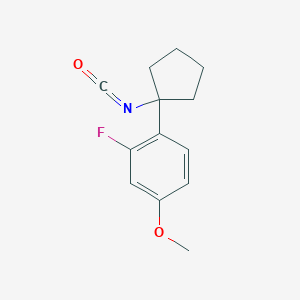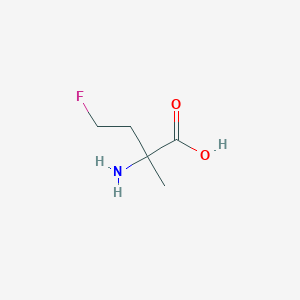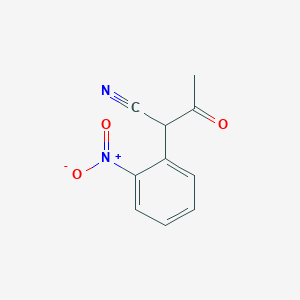![molecular formula C13H23NO B13221531 5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)
5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyrrolidin-1-yl)bicyclo[610]nonan-4-ol is a chemical compound with the molecular formula C₁₃H₂₃NO It is a bicyclic structure that includes a pyrrolidine ring and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol typically involves the formation of the bicyclo[6.1.0]nonane scaffold followed by the introduction of the pyrrolidine ring and the hydroxyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, and the hydroxyl group can be added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be crucial to achieve high efficiency and selectivity.
化学反応の分析
Types of Reactions
5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
科学的研究の応用
5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of bicyclic structures with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol exerts its effects depends on its interaction with molecular targets. The pyrrolidine ring and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The bicyclic structure provides rigidity and specificity in binding to targets, making it a valuable scaffold in drug design.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Bicyclo[6.1.0]nonyne: A strained alkyne used in bioorthogonal chemistry.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
Uniqueness
5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol is unique due to its combination of a bicyclic structure with a pyrrolidine ring and a hydroxyl group. This combination provides a versatile scaffold for various chemical reactions and interactions, making it valuable in multiple fields of research.
特性
分子式 |
C13H23NO |
|---|---|
分子量 |
209.33 g/mol |
IUPAC名 |
5-pyrrolidin-1-ylbicyclo[6.1.0]nonan-4-ol |
InChI |
InChI=1S/C13H23NO/c15-13-6-4-11-9-10(11)3-5-12(13)14-7-1-2-8-14/h10-13,15H,1-9H2 |
InChIキー |
LAQXGQSERUXIJY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2CCC3CC3CCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13221451.png)







![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)

![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)

![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13221542.png)

